

## Application of untargeted metabolomics for succinoadenosine discovery.

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Compound of Interest		
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# Application of Untargeted Metabolomics for Succinoadenosine Discovery

**Application Note and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Succinoadenosine** is a purine nucleotide intermediate that accumulates in biological fluids due to a deficiency of the enzyme adenylosuccinate lyase (ADSL). This rare autosomal recessive disorder, known as ADSL deficiency, disrupts purine metabolism and leads to a spectrum of neurological and physiological symptoms.[1][2] The biochemical hallmark of ADSL deficiency is the accumulation of two succinylpurines: **succinoadenosine** (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in biofluids such as plasma, urine, and cerebrospinal fluid.[2][3] Untargeted metabolomics has emerged as a powerful tool for the discovery and semi-quantitative analysis of biomarkers like **succinoadenosine**, offering a comprehensive screen for inborn errors of metabolism from a single biological sample.[1][2] This application note provides a detailed overview and protocols for the utilization of untargeted metabolomics in the discovery and analysis of **succinoadenosine**.

#### **Data Presentation**



Untargeted metabolomics platforms enable the semi-quantitative assessment of a wide range of metabolites. In the context of **succinoadenosine** discovery, this approach allows for the comparison of its relative abundance in patient samples versus a control population. The results are often expressed as z-scores, which represent the number of standard deviations a patient's metabolite level is from the mean of the control population. Additionally, targeted quantitative methods have been developed to determine the absolute concentrations of **succinoadenosine**.

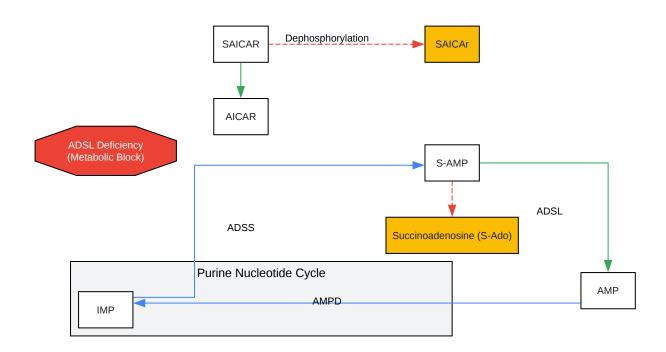
Table 1: Succinoadenosine and SAICAr Levels in Biological Samples

Analyte	Condition	Sample Type	Concentration Range (µmol/L)	Z-Score (vs. Control)
Succinoadenosin e (S-Ado)	ADSL Deficiency	Dried Blood Spot	1.5 - 21.3[1]	> 3 (in plasma) [2]
Healthy Control	Dried Blood Spot	0.06 - 0.14[1]	Not Applicable	
SAICAr	ADSL Deficiency	Dried Blood Spot	0.03 - 4.7[1]	> 3 (in plasma) [2]
Healthy Control	Dried Blood Spot	0 - 0.026[1]	Not Applicable	

## Signaling Pathway and Experimental Workflow Purine Metabolism and ADSL Deficiency

Succinoadenosine is an intermediate in the purine nucleotide cycle. The enzyme adenylosuccinate lyase (ADSL) catalyzes two key steps in purine metabolism: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) in the de novo purine synthesis pathway, and the conversion of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP).[2][4] A deficiency in ADSL leads to the accumulation of the substrates SAICAR and S-AMP, which are then dephosphorylated to SAICAr and succinoadenosine (S-Ado), respectively.[2] While adenosine and succinate have well-defined signaling roles, a direct signaling pathway for succinoadenosine has not been extensively characterized. Its primary clinical significance lies in its role as a biomarker for ADSL deficiency.[5]





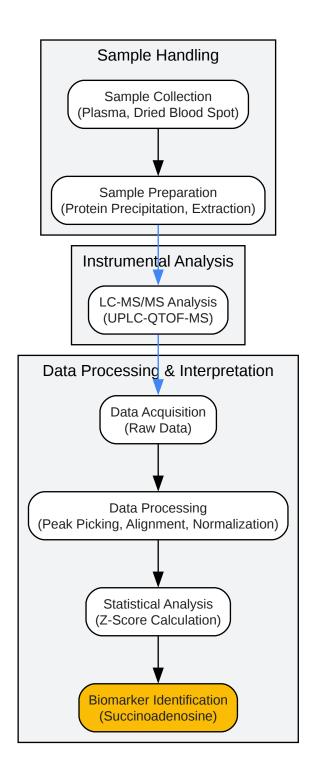
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Purine metabolism pathway and the effect of ADSL deficiency.

#### **Experimental Workflow for Untargeted Metabolomics**

The discovery of **succinoadenosine** using untargeted metabolomics follows a standardized workflow, beginning with sample collection and preparation, followed by instrumental analysis, and concluding with data processing and interpretation.





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Experimental workflow for succinoadenosine discovery.

### **Experimental Protocols**



The following protocols provide a general framework for the untargeted metabolomic analysis of **succinoadenosine** in biological samples. These should be optimized based on the specific instrumentation and reagents available.

#### **Sample Preparation (Plasma)**

- Thawing: Thaw frozen plasma samples on ice.
- Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
- Protein Precipitation: Add 200 μL of ice-cold methanol (containing internal standards, if used) to the plasma aliquot.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in 50  $\mu$ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
- Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

#### **Untargeted LC-MS/MS Analysis**

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, coupled to a an Ultra-Performance Liquid Chromatography (UPLC) system is recommended.



- Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm particle size) is suitable for the separation of polar metabolites like **succinoadenosine**.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:

0-1 min: 5% B

1-9 min: ramp to 95% B

9-11 min: hold at 95% B

• 11-11.1 min: return to 5% B

• 11.1-15 min: re-equilibrate at 5% B

Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

- Mass Spectrometry:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
  - Scan Range: m/z 50-1000.
  - Collision Energy: Ramped collision energy for fragmentation.

#### **Data Processing and Analysis**

 Data Conversion: Convert raw mass spectrometry data to a common format (e.g., mzXML or mzML).



- Peak Picking and Alignment: Use a data processing software (e.g., XCMS, MS-DIAL) to detect and align metabolic features across all samples.
- Normalization: Normalize the data to an internal standard or by a method such as total ion current (TIC) to account for variations in sample amount and instrument response.
- Statistical Analysis: Perform statistical analysis to identify features that are significantly
  different between patient and control groups. For succinoadenosine discovery, this would
  involve calculating z-scores for each feature.
- Compound Identification: Identify succinoadenosine based on its accurate mass, retention time, and fragmentation pattern (MS/MS spectrum) compared to a known standard or a spectral library. The accurate mass of succinoadenosine (C14H17N5O8) is 383.1077 g/mol
- Pathway Analysis: Utilize pathway analysis tools to map the identified metabolites to known biochemical pathways, which can help in the interpretation of the metabolic phenotype.

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